molecular formula C12H12BrNO2 B2697236 5-Bromo-1-butyl-1H-indole-2,3-dione CAS No. 332929-55-2

5-Bromo-1-butyl-1H-indole-2,3-dione

Cat. No.: B2697236
CAS No.: 332929-55-2
M. Wt: 282.137
InChI Key: OQHCOYLIOZLIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-butyl-1H-indole-2,3-dione is a chemical compound that belongs to the class of indoles . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Brønsted acidic ionic liquids have been explored as green and efficient catalysts for the synthesis of fluorinated spiro [indole-thiazinones/thiazolidinones], showcasing the utility of nitrogen-based organic cations in facilitating reactions for producing compounds with potential antihistamine activity. This highlights the role of 5-Bromo-1-butyl-1H-indole-2,3-dione derivatives in synthesizing biologically active molecules using environmentally benign methods (Arya et al., 2012).

Antimicrobial and Antifungal Applications

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, Schiff and Mannich bases of isatin and its derivatives with triazole have been tested against pathogenic bacteria, fungi, and HIV-1, demonstrating significant antimicrobial potential. This suggests that modifications of the this compound structure could yield potent antimicrobial agents (Pandeya et al., 2000).

Material Science and Molecular Structures

The molecular structure of 5-Bromo-1-(4-bromophenyl)isatin, a derivative of this compound, has been determined, revealing the potential for weak C—H⋯Br and C—H⋯O interactions. This structural insight could be useful in designing materials with specific molecular interactions (El-Hiti et al., 2018).

Pharmacological Applications

The antimicrobial activity of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole, a relative of this compound, has been studied. These compounds have shown high antibacterial activity, suggesting their potential application in developing new pharmaceutical agents (Mageed et al., 2021).

Synthesis of Heterocyclic Compounds

Isatins, including this compound and its derivatives, are versatile substrates for synthesizing a variety of heterocyclic compounds. These compounds have applications ranging from drug synthesis to functioning as modulators in biochemical processes (Garden & Pinto, 2001).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is a lot of potential for future research in this area.

Properties

IUPAC Name

5-bromo-1-butylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-2-3-6-14-10-5-4-8(13)7-9(10)11(15)12(14)16/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHCOYLIOZLIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.